molecular formula C12H14INO3 B13160455 (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane

(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane

Cat. No.: B13160455
M. Wt: 347.15 g/mol
InChI Key: MCUHYVJTUIZHGX-JQWIXIFHSA-N
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Description

(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane: is an organic compound that belongs to the class of oxanes. This compound is characterized by the presence of an iodomethyl group and a nitrophenyl group attached to an oxane ring. The stereochemistry of the compound is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of the substituents around the oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction using reagents such as iodomethane and a base like potassium carbonate.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas and a palladium catalyst.

    Oxidation Reactions: The oxane ring can be oxidized to form various oxygen-containing functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitrophenyl group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products include azidomethyl or thiocyanatomethyl derivatives.

    Reduction: The major product is (2S,5R)-2-(Aminomethyl)-5-(4-aminophenyl)oxane.

    Oxidation: Products include oxane derivatives with hydroxyl, carbonyl, or carboxyl groups.

Scientific Research Applications

(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to biological effects. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-2-(Bromomethyl)-5-(4-nitrophenyl)oxane
  • (2S,5R)-2-(Chloromethyl)-5-(4-nitrophenyl)oxane
  • (2S,5R)-2-(Iodomethyl)-5-(4-aminophenyl)oxane

Uniqueness

(2S,5R)-2-(Iodomethyl)-5-(4-nitrophenyl)oxane is unique due to the presence of both an iodomethyl group and a nitrophenyl group, which confer distinct reactivity and potential biological activity. The specific (2S,5R) stereochemistry also contributes to its unique properties compared to other stereoisomers.

Properties

Molecular Formula

C12H14INO3

Molecular Weight

347.15 g/mol

IUPAC Name

(2S,5R)-2-(iodomethyl)-5-(4-nitrophenyl)oxane

InChI

InChI=1S/C12H14INO3/c13-7-12-6-3-10(8-17-12)9-1-4-11(5-2-9)14(15)16/h1-2,4-5,10,12H,3,6-8H2/t10-,12-/m0/s1

InChI Key

MCUHYVJTUIZHGX-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC=C(C=C2)[N+](=O)[O-])CI

Canonical SMILES

C1CC(OCC1C2=CC=C(C=C2)[N+](=O)[O-])CI

Origin of Product

United States

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